molecular formula C12H22N2O2 B597549 tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate CAS No. 186203-81-6

tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No.: B597549
CAS No.: 186203-81-6
M. Wt: 226.32
InChI Key: LPNOEYLQBVUWGH-UHFFFAOYSA-N
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Description

tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to altered cellular responses.

Comparison with Similar Compounds

tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can be compared with other pyrrolopyridine derivatives, such as:

  • tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-6(2H)-carboxylate
  • tert-Butyl hexahydro-1H-pyrrolo[3,4-d]pyridine-6(2H)-carboxylate

These compounds share a similar core structure but differ in the position of the fused rings or the nature of the substituents

Properties

IUPAC Name

tert-butyl 1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOEYLQBVUWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738922
Record name tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186203-81-6
Record name tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (1.50 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The suspension was heated to 70° C. and stirred for 6 h under H2. The resulted mixture was cooled to rt, poured into 100 mL of water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo to give the title compound as pale yellow oil (0.95 g, 65.00%). The crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 227.2 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
Reaction Step One
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Quantity
100 mL
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reactant
Reaction Step Two
Yield
65%

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